molecular formula C23H23ClN2O4 B2716827 1-(1-{3-[4-(4-chlorobenzoyl)phenoxy]-2-hydroxypropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 890643-87-5

1-(1-{3-[4-(4-chlorobenzoyl)phenoxy]-2-hydroxypropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B2716827
CAS No.: 890643-87-5
M. Wt: 426.9
InChI Key: MDSJCLMJGIXBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(1-{3-[4-(4-chlorobenzoyl)phenoxy]-2-hydroxypropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one” is a complex organic molecule . Unfortunately, there is limited information available about this specific compound.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups, including a pyrazole ring, a chlorobenzoyl group, and a phenoxy group . These groups would likely contribute to the overall shape and properties of the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chlorobenzoyl and phenoxy groups could potentially make the compound relatively non-polar, which would affect its solubility in different solvents .

Scientific Research Applications

Photophysical Investigation and Chemosensor Applications

A study highlighted the synthesis and photophysical investigation of a novel pyrazoline derivative that acts as a fluorescent chemosensor for the detection of Fe3+ metal ions. This compound, synthesized through a multi-step process, exhibits positive solvatochromism and has been explored for its potential in determining the critical micelle concentration of surfactants, demonstrating the chemical's role in sensitive detection applications (Khan, 2020).

Reactivity and Transformation Studies

Another research piece delved into the selenoacetalization of 4‐Formylpyrazoles, showing the chemical reactivity of pyrazole derivatives under specific conditions to produce novel compounds with potential applications in synthetic chemistry (Papernaya et al., 2013).

Corrosion Inhibition

The potential activity of bipyrazole derivatives as corrosion inhibitors was evaluated through a DFT study, highlighting the relevance of such compounds in materials science, especially in protecting metals against corrosion. Theoretical calculations aligned with experimental data, suggesting these derivatives could efficiently prevent corrosion in certain environments (Wang et al., 2006).

CNS Agent Evaluation

Research on heterocyclic tricycles, including pyrazole derivatives, has identified compounds with significant biological activity, implying their potential use in developing central nervous system (CNS) agents (Lemke et al., 1978).

Molecular Docking and Quantum Chemical Calculations

A detailed molecular docking and quantum chemical study on a 4-methoxy pyrazole derivative emphasized the compound's structural and spectroscopic characteristics. This research aids in understanding the biological effects and reactivity of such molecules, possibly guiding their application in drug design and material science (Viji et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that the compound could interact with biological systems in a variety of ways, depending on its structure and properties .

Properties

IUPAC Name

1-[1-[3-[4-(4-chlorobenzoyl)phenoxy]-2-hydroxypropyl]-3,5-dimethylpyrazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4/c1-14-22(16(3)27)15(2)26(25-14)12-20(28)13-30-21-10-6-18(7-11-21)23(29)17-4-8-19(24)9-5-17/h4-11,20,28H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSJCLMJGIXBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.